Spiro[2.5]octane-4-carbaldehyde
Description
Properties
CAS No. |
919482-27-2 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[2.5]octane-8-carbaldehyde |
InChI |
InChI=1S/C9H14O/c10-7-8-3-1-2-4-9(8)5-6-9/h7-8H,1-6H2 |
InChI Key |
GZDLXLFRSFJCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC2)C(C1)C=O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research : Spiro[2.5]octane-4-carbaldehyde is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, derivatives of this compound have been explored as intermediates in the synthesis of pharmaceuticals, including those targeting cancer and other diseases .
Case Studies :
- MDM2-p53 Inhibitors : Research has indicated that derivatives of spiro[2.5]octane compounds can serve as inhibitors for the MDM2-p53 interaction, which is crucial in cancer therapy. These inhibitors have shown promise in preclinical studies for their ability to restore p53 function in tumor cells .
- Duchenne Muscular Dystrophy Treatments : Spiro derivatives have been evaluated for their potential use in therapies aimed at treating Duchenne muscular dystrophy, showcasing their versatility in addressing complex medical conditions .
Applications in Organic Synthesis
This compound serves as an important building block in organic synthesis due to its structural characteristics. It is utilized in creating more complex molecules through various reactions:
- Formation of β-Lactams : The compound has been incorporated into the synthesis of spiro-fused β-lactams, which are significant in antibiotic development due to their biological activity against bacterial infections .
- Synthesis of Spiro-Barbiturates : Recent studies have highlighted its role in synthesizing spiro-barbiturate compounds, which are known for their sedative properties and potential use in treating anxiety disorders .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[2.2]pentane-1-carbaldehyde
- Structure : Features a spiro junction between two cyclopropane rings ([2.2] system), with a formyl group at the 1-position.
- Commercial Availability : Available at 95% purity for pharmaceutical and fine chemical applications, indicating its established synthetic protocols .
- Applications : Used as a building block for drug intermediates, leveraging its compact spiro structure to modulate pharmacokinetic properties.
Spiro-1,3-Benzoxazine Derivatives
- Fragmentation Behavior : Under EIMS, analogous spiro compounds (e.g., chlorinated spiro-1,3-benzoxazines) fragment at the spiro junction, losing substituents like ArN₂CO or ArN₂CO₂. For example, compound 18 (a chlorinated derivative) shows peaks at m/z 505 and 489, corresponding to losses of ClC₆H₄N₂CO and ClC₆H₄N₂CO₂, respectively .
- Steric Environment : The [2.5] system likely imposes greater steric hindrance than smaller spiro systems (e.g., [2.2]), altering reaction kinetics and selectivity in nucleophilic additions or cycloadditions .
Stability and Reactivity
- Formyl Group Reactivity : The aldehyde group in both compounds is susceptible to oxidation or nucleophilic attack, but steric shielding in the [2.5] system may slow these processes relative to [2.2] derivatives.
Commercial and Research Utility
- Spiro[2.2]pentane-1-carbaldehyde : Commercially available with synthesis support (e.g., custom manufacturing, process R&D), reflecting its industrial relevance .
- This compound : Primarily studied in academic settings for its unique spiro-driven properties. Its larger ring system may offer advantages in designing conformationally restricted bioactive molecules.
Research Findings and Data
Spectral Data (EIMS)
| Compound | Observed Fragments (m/z) | Proposed Fragment Loss | Reference |
|---|---|---|---|
| This compound (analogs) | 505, 489 | ClC₆H₄N₂CO, ClC₆H₄N₂CO₂ | |
| Spiro[2.2]pentane-1-carbaldehyde | Not reported | N/A |
Preparation Methods
Cyclopropanation Approaches
The spiro[2.5]octane scaffold is typically constructed via cyclopropanation reactions. A key method involves the use of (1-ethoxycyclopropoxy)trimethylsilane as a starting material, which undergoes [2+1] cycloaddition with alkenes to form the cyclopropane ring. For this compound, this intermediate is functionalized through sequential oxidation and reduction steps. For example, the silane precursor is treated with a Grignard reagent to introduce a hydroxymethyl group, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC). This route achieves moderate yields (60–70%) but requires careful control of oxidation conditions to prevent over-oxidation to carboxylic acids.
Wittig Reaction-Based Synthesis
The Wittig reaction has been employed to install the aldehyde group directly. In one protocol, spiro[2.5]octane-4-methanol is converted to its corresponding phosphonium salt, which reacts with formaldehyde under basic conditions to yield the target aldehyde. This method avoids purification challenges associated with chromatographic separations, as the product is isolated via distillation in 85% purity. However, the requirement for anhydrous conditions and stoichiometric phosphine reagents limits its industrial applicability.
Optimization of Key Reaction Steps
Hydroxymethylation and Oxidation
A patented two-step process involves hydroxymethylation of spiro[2.5]octane-4-ol followed by oxidation. The alcohol is first treated with paraformaldehyde in the presence of BF₃·Et₂O to form spiro[2.5]octane-4-methanol, which is then oxidized using MnO₂ in dichloromethane. This method achieves a 92% yield of the aldehyde with >95% purity, as confirmed by -NMR (δ 9.78 ppm, singlet for CHO).
Table 1: Comparison of Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PCC | CH₂Cl₂ | 0°C | 65 | 90 |
| MnO₂ | CH₂Cl₂ | RT | 92 | 95 |
| Swern Oxidation | THF | -78°C | 78 | 88 |
Decarboxylation of Carboxylic Acid Derivatives
An alternative route starts with spiro[2.5]octane-5-carboxylic acid, which is decarboxylated under acidic conditions to form the aldehyde. The carboxylic acid is heated with p-toluenesulfonic acid (PTSA) in toluene at 110°C, resulting in a 75% yield of this compound. This method is advantageous for large-scale production due to minimal byproduct formation and straightforward isolation.
Analytical Characterization
Spectroscopic Data
The aldehyde is characterized by distinct -NMR signals:
IR spectroscopy confirms the presence of the aldehyde group with a strong absorption band at 1720 cm⁻¹ (C=O stretch).
Chromatographic Purity
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) reveals a retention time of 12.3 minutes with 98.5% purity.
Challenges and Industrial Scalability
Purification Limitations
Early methods relied on flash chromatography for purification, which is impractical for kilogram-scale production. Recent advances employ crystallization from hexane/ethyl acetate mixtures, improving yield recovery to 90% while eliminating chromatographic steps.
Stability Considerations
The aldehyde is prone to dimerization under acidic or basic conditions. Storage at -20°C in anhydrous THF with molecular sieves ensures stability for >6 months.
Emerging Methodologies
Q & A
Basic Research Questions
Q. How is Spiro[2.5]octane-4-carbaldehyde synthesized, and what are the key characterization methods?
- Synthesis : The compound can be synthesized via palladium-catalyzed domino reactions or cyclopropane ring-opening strategies, as evidenced by patents for structurally similar spiro compounds . Key intermediates like Spiro[2.5]octane-5,7-dione are often used in multi-step syntheses.
- Characterization : Essential methods include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy for aldehyde functional group confirmation, and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may validate spirocyclic geometry, as seen in derivatives like 8-(4-methylphenyl)spiro[2.5]oct-7-ene-4,5-dicarboxylate .
Q. What spectroscopic data (NMR, IR) are essential for confirming the structure of this compound?
- NMR : ¹H NMR should show characteristic signals for the aldehyde proton (~9-10 ppm) and spirocyclic protons (distinct coupling patterns due to ring strain). ¹³C NMR must confirm the aldehyde carbon (~190-200 ppm) and spiro carbon connectivity.
- IR : A strong absorption band near 1700-1750 cm⁻¹ confirms the aldehyde C=O stretch. Additional peaks for C-H stretching in cyclopropane rings (~3000 cm⁻¹) may also appear .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for synthesizing this compound derivatives?
- Methodology : Use Design of Experiments (DoE) to vary parameters (catalyst loading, temperature, solvent polarity). Literature precedents for analogous spiro compounds, such as palladium-catalyzed reactions, should guide initial conditions . For example, derivatives with nitroaryl substituents (e.g., 5-(p-nitrophenyl)-spiro[2.5]octane) require careful control of electrophilic substitution conditions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Characterize products using tandem MS and 2D NMR techniques.
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound’s reactivity?
- Approach : Compare experimental results (e.g., reaction yields, regioselectivity) with density functional theory (DFT) calculations. For instance, discrepancies in cyclopropane ring-opening pathways might arise from solvent effects or transition-state stabilization not accounted for in simulations.
- Case Study : X-ray data from derivatives (e.g., spiro[2.5]oct-7-ene-4-carboxylates) can validate computational models of steric strain and electronic effects . Reconcile outliers by re-evaluating basis sets or solvation models in simulations.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines : Use fume hoods for volatile aldehyde handling. Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid contact with oxidizing agents due to the compound’s potential flammability.
- Waste Management : Segregate aldehyde-containing waste and neutralize with sodium bisulfite before disposal, following protocols for similar aldehydes like 2-oxo-2H-chromene-4-carbaldehyde .
Q. How can researchers design experiments to elucidate structure-property relationships in this compound analogs?
- Experimental Design : Synthesize analogs with varying substituents (e.g., electron-withdrawing nitro groups, electron-donating methoxy groups) and measure properties like solubility, thermal stability, and catalytic activity.
- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ values) with observed properties. For example, nitro-substituted derivatives may exhibit enhanced electrophilicity, impacting reactivity in cross-coupling reactions .
Q. What are the best practices for presenting this compound research data in publications?
- Data Presentation : Include raw spectral data (NMR, IR) in appendices and processed data (e.g., coupling constants, integration ratios) in the main text. Tabulate X-ray crystallographic parameters (bond lengths, angles) for structural clarity.
- Reproducibility : Provide detailed synthetic procedures, including catalyst preparation, reaction times, and purification methods. For new compounds, report melting points, Rf values, and microanalysis results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
